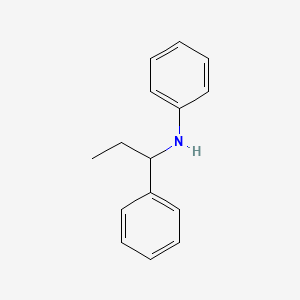

N-(1-phenylpropyl)aniline

Vue d'ensemble

Description

N-(1-phenylpropyl)aniline: is an organic compound with the molecular formula C15H17N . It consists of an aniline moiety substituted with a 1-phenylpropyl group. This compound is part of the broader class of aniline derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-(1-phenylpropyl)aniline involves the reductive amination of aniline with 1-phenylpropanal. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 1-phenylpropyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.

Analyse Des Réactions Chimiques

Catalytic N-Alkylation with Alcohols

An alternative synthesis involves zeolite Beta-catalyzed N-alkylation of aniline with benzyl alcohol derivatives. This method operates at 100°C under open atmospheric conditions, producing N-(1-phenylpropyl)aniline with spectral confirmation via and mass spectrometry .

Characterization Data :

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight (M+H) | 212 | |

| (CDCl) | δ 0.95 (t, 3H), 1.75–1.89 (m, 2H), 4.22 (t, 1H) | |

| MS (ESI) | m/z = 212 |

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary synthesis routes:

Spectroscopic Insights

-

IR Spectroscopy : N-H stretching vibrations appear at ~3350–3400 cm .

-

1H NMR^1\text{H NMR}1H NMR : Distinct signals for the propyl chain (δ 0.95–4.22 ppm) and aromatic protons (δ 6.51–7.37 ppm) .

Stability and Handling

The compound is stable under inert conditions but may oxidize in air due to the secondary amine group. Storage recommendations include airtight containers with nitrogen purging.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

N-(1-phenylpropyl)aniline serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of dyes, pigments, and polymers. Its structure allows for further functionalization, making it a versatile building block in organic chemistry.

| Application Area | Description |

|---|---|

| Dyes and Pigments | Used as a precursor for synthetic dyes. |

| Polymers | Acts as a monomer or crosslinker in polymers. |

| Specialty Chemicals | Involved in the synthesis of corrosion inhibitors and plasticizers. |

Biological Research

Biological Interactions

In biological research, this compound is used to study the interactions of aniline derivatives with biological systems. This compound aids in understanding metabolic pathways and the toxicity of aniline-based compounds.

Pharmacological Investigations

Derivatives of this compound are explored for their potential pharmacological activities, including analgesic and anti-inflammatory properties. They are also investigated for their anticancer potential, particularly in targeting specific cancer cell lines .

| Biological Application | Description |

|---|---|

| Toxicity Studies | Evaluates the metabolic pathways of anilines. |

| Drug Development | Explores analgesic and anti-inflammatory effects. |

| Cancer Research | Investigates potential anticancer properties. |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals such as rubber chemicals and agrochemicals. Its unique properties make it suitable for formulating products that require specific chemical characteristics.

Agrochemicals

The compound is also employed in the manufacture of pesticides and herbicides, contributing to agricultural productivity.

| Industrial Use | Description |

|---|---|

| Rubber Chemicals | Used as an additive to enhance material properties. |

| Agrochemicals | Involved in the formulation of pesticides. |

Case Studies

Case Study 1: Anticancer Research

A study investigated the effects of this compound derivatives on cancer cell lines, revealing significant cytotoxicity against androgen receptor-positive tumors. The research highlighted how these compounds could induce apoptosis more effectively than traditional chemotherapy agents like chlorambucil .

Case Study 2: Neurodegenerative Disorders

Research focused on phenyl ether- and aniline-containing derivatives demonstrated their potential as nNOS inhibitors, which play a role in neurodegenerative disorders. The study emphasized optimizing these compounds to enhance selectivity and reduce off-target binding, showcasing the therapeutic potential of modified aniline derivatives .

Mécanisme D'action

The mechanism of action of N-(1-phenylpropyl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The aniline moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Aniline: The parent compound of N-(1-phenylpropyl)aniline, known for its use in the production of dyes and pharmaceuticals.

N-methylaniline: Another aniline derivative with a methyl group instead of a 1-phenylpropyl group.

N-phenyl-1-naphthylamine: An aniline derivative with a naphthyl group, used as an antioxidant in rubber and lubricants.

Uniqueness: this compound is unique due to the presence of the 1-phenylpropyl group, which imparts distinct physicochemical properties and reactivity compared to other aniline derivatives. This structural feature enhances its utility in specific applications, such as in the synthesis of complex organic molecules and as intermediates in pharmaceutical research.

Activité Biologique

N-(1-phenylpropyl)aniline, with the chemical formula CHN and CAS Number 22920-59-8, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- DNA Interaction : Aniline derivatives can form DNA adducts that interfere with replication.

- Mitochondrial Dysfunction : Similar compounds have been shown to induce oxidative stress by affecting mitochondrial respiration, leading to increased reactive oxygen species (ROS) production .

Other Biological Activities

This compound may also exhibit other biological activities, including:

- Antimicrobial Activity : Some studies suggest that aniline derivatives possess antimicrobial properties against various pathogens.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities of this compound and Related Compounds

Case Study 1: Anticancer Activity of Aniline Derivatives

A study published in Cancer Research investigated the effects of an aniline mustard derivative on prostate cancer cells. The compound demonstrated potent cytotoxicity through apoptosis induction and was effective against both androgen receptor-positive and negative cell lines. The study highlighted the role of mitochondrial dysfunction in mediating these effects .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various substituted anilines, including those structurally similar to this compound. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential use as antibacterial agents .

Research Findings

Recent computational studies have explored the reactivity of nitrogen-centered radicals derived from anilines. These findings indicate that such radicals can facilitate various chemical transformations, potentially leading to novel therapeutic agents .

Moreover, structure-activity relationship (SAR) analyses have been conducted to identify key features contributing to the biological activity of aniline compounds. These analyses emphasize the importance of substituent patterns in modulating activity profiles .

Propriétés

IUPAC Name |

N-(1-phenylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJKITQCBFVYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446071 | |

| Record name | N-(1-phenylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22920-59-8 | |

| Record name | N-(1-phenylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.